molecular formula C10H7NO3 B2456858 8-Hydroxyquinoline-6-carboxylic acid CAS No. 90800-42-3

8-Hydroxyquinoline-6-carboxylic acid

Cat. No. B2456858
CAS RN: 90800-42-3
M. Wt: 189.17
InChI Key: ZGLIIKDKLCETFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

This would detail the known reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Antimicrobial Activity

    • Application: 8-HQ and its derivatives have shown significant antimicrobial effects .
    • Results: The outcomes of these applications have shown that 8-HQ can effectively inhibit the growth of various microbes .
  • Anticancer Activity

    • Application: 8-HQ has been used as an anticancer agent .
    • Results: Studies have shown that 8-HQ can inhibit the growth of cancer cells .
  • Antifungal Activity

    • Application: 8-HQ has demonstrated antifungal properties .
    • Results: The compound has been found to effectively inhibit the growth of various fungi .
  • Neuroprotection

    • Application: 8-HQ has been used as an iron-chelator for neuroprotection .
    • Results: Studies have shown that 8-HQ can protect neurons from damage .
  • Anti-HIV Activity

    • Application: 8-HQ has demonstrated anti-HIV properties .
    • Results: The compound has been found to inhibit the replication of the HIV virus .
  • Antischistosomal Activity

    • Application: 8-HQ has been used as an antischistosomal agent .
    • Results: Studies have shown that 8-HQ can inhibit the growth of schistosomes .
  • Inhibitors of 2OG-dependent enzymes

    • Application: 8-HQ and its derivatives have been used as inhibitors of 2OG-dependent enzymes .
    • Results: Studies have shown that 8-HQ can inhibit the activity of 2OG-dependent enzymes .
  • Antileishmanial agents

    • Application: 8-HQ has demonstrated antileishmanial properties .
    • Results: The compound has been found to inhibit the growth of Leishmania .
  • Mycobacterium tuberculosis inhibitors

    • Application: 8-HQ has been used as an inhibitor of Mycobacterium tuberculosis .
    • Results: Studies have shown that 8-HQ can inhibit the growth of Mycobacterium tuberculosis .
  • Botulinum neurotoxin inhibitors

    • Application: 8-HQ has demonstrated botulinum neurotoxin inhibitory properties .
    • Results: The compound has been found to inhibit the activity of botulinum neurotoxin .
  • Fluorescence quenching in water

    • Application: 8-HQ reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water .
    • Method: This typically involves reacting 8-HQ with 2-aminophenol in an aprotic organic solvent and observing its fluorescence properties in water .
    • Results: The benzoxazole derivative formed can be used as a probe for detecting water in aprotic organic solvents .

Safety And Hazards

This would detail any known hazards associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


For a more detailed analysis of “8-Hydroxyquinoline-6-carboxylic acid”, I would recommend consulting a chemistry textbook or reaching out to a chemistry professional. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional and in a controlled environment to ensure safety.


properties

IUPAC Name

8-hydroxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIIKDKLCETFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline-6-carboxylic acid

Citations

For This Compound
2
Citations
R Belcher, M Stacey, A Sykes, JC Tatlow - Journal of the Chemical …, 1954 - pubs.rsc.org
… 4-Amino-3hydroxybenzotrifluoride in the Skraup reaction afforded 8-hydroxy-6-trifluoromethylquinoline, which was hydrolysed to the known 8-hydroxyquinoline-6-carboxylic acid. From …
Number of citations: 15 pubs.rsc.org
BTB Huê, DT Tiếm, HT Sĩ - Tạp chí Khoa học Đại học cần Thơ, 2015 - ctujsvn.ctu.edu.vn
… Gần đây Izidor Sosič và ctv đã công bố quy trình tổng hợp các dẫn xuất 8hydroxyquinoline-6-carboxylic acid bằng phương pháp Skraup từ tác chất ban đầu là 2hydroxyaniline và …
Number of citations: 3 ctujsvn.ctu.edu.vn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.